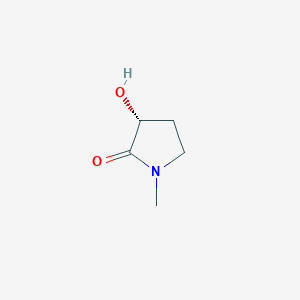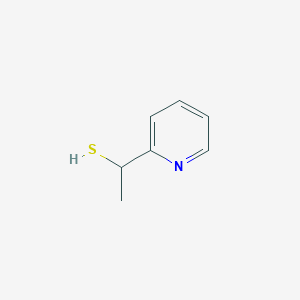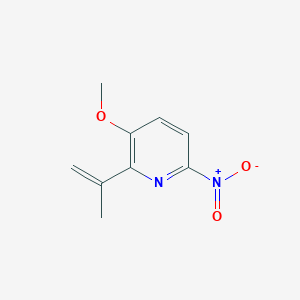![molecular formula C19H20N2O2 B8750838 2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B8750838.png)
2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Méthodes De Préparation
The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with various aldehydes or other reactive intermediates. One common method involves the use of phase transfer catalysis (PTC) conditions, utilizing benzyl triethyl ammonium chloride as the catalyst . The reaction conditions often include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction.
Analyse Des Réactions Chimiques
2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Applications De Recherche Scientifique
2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Benzimidazole derivatives are known for their anticancer, antiviral, and antiparasitic activities.
Mécanisme D'action
The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives typically exert their effects by binding to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens, making them effective antimicrobial agents .
Comparaison Avec Des Composés Similaires
2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives such as:
1-(2-Methylprop-2-enyl)-1H-benzimidazole: Similar in structure but lacks the methoxy group, which may affect its biological activity.
1-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]ethanol: Contains an ethanol group instead of a methoxy group, which can influence its solubility and reactivity.
N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}butanamide: A more complex derivative with additional functional groups, potentially offering different biological activities.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H20N2O2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-[(3-methoxyphenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)12-21-18-10-5-4-9-17(18)20-19(21)13-23-16-8-6-7-15(11-16)22-3/h4-11H,1,12-13H2,2-3H3 |
Clé InChI |
XVARHQGNQMAXFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=CC(=C3)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate](/img/structure/B8750849.png)




